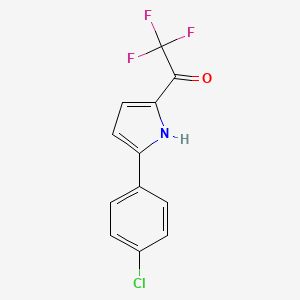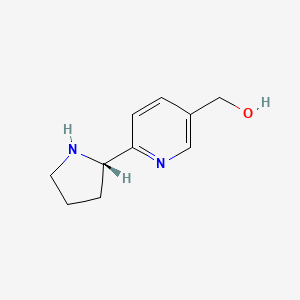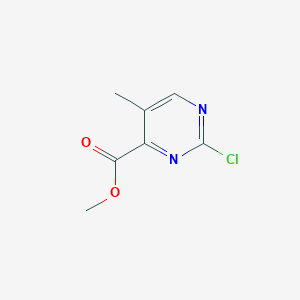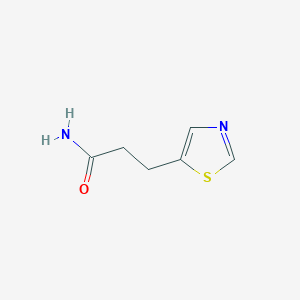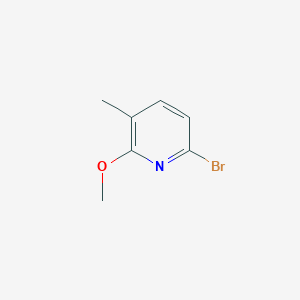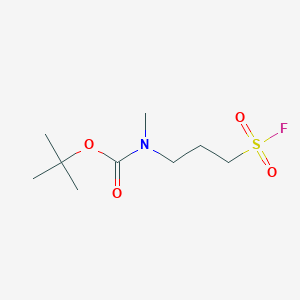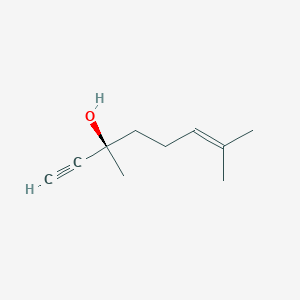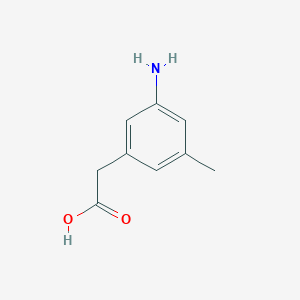
7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzyloxy group at the 7th position, a chlorine atom at the 2nd position, and a methoxy group at the 6th position on the quinazoline ring, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of Substituents: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride in the presence of a base. The methoxy group can be introduced using methanol and a suitable catalyst.
Chlorination: The chlorine atom can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity to the target protein, while the chlorine and methoxy groups can influence the compound’s electronic properties and reactivity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: Known for their inhibitory activity against monoamine oxidase B (MAO-B).
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: Investigated for their potential as multi-target inhibitors for Alzheimer’s disease.
Uniqueness
7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of benzyloxy, chloro, and methoxy groups makes it a versatile molecule for various research and industrial applications.
Propriétés
Numéro CAS |
52759-42-9 |
|---|---|
Formule moléculaire |
C16H14ClN3O2 |
Poids moléculaire |
315.75 g/mol |
Nom IUPAC |
2-chloro-6-methoxy-7-phenylmethoxyquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-13-7-11-12(19-16(17)20-15(11)18)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,18,19,20) |
Clé InChI |
ZNOGPKCPIUGSAI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)


